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Compound of Interest

Compound Name: 4,5-Dichloro-1,2-dithiol-3-one

Cat. No.: B072768 Get Quote

An In-depth Technical Guide to 4,5-Dichloro-1,2-dithiol-3-one: Properties, Reactivity, and

Applications in Drug Discovery

Abstract
This technical guide provides a comprehensive overview of 4,5-dichloro-1,2-dithiol-3-one
(CAS No: 1192-52-5), a versatile heterocyclic compound with significant applications in both

industrial and research settings. We delve into its fundamental physicochemical properties, its

reactivity profile, and its established role as a potent covalent inhibitor of the bacterial enzyme

β-ketoacyl-acyl carrier protein synthase III (FabH). This document is intended for researchers,

chemists, and drug development professionals, offering field-proven insights into its

mechanism of action and providing detailed experimental context for its application in

antibacterial drug discovery.

Core Compound Identification and Properties
4,5-Dichloro-1,2-dithiol-3-one is a chlorinated organosulfur compound belonging to the

dithiolone class of heterocycles. Its unique electronic and steric properties, conferred by the

dichlorinated vinyl sulfide moiety and the strained dithiole ring, make it a valuable electrophilic

reagent and a targeted biological inhibitor.

CAS Number: 1192-52-5[1]

Physicochemical and Spectroscopic Data
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The key properties of 4,5-dichloro-1,2-dithiol-3-one are summarized in the table below. This

data is essential for its proper handling, storage, and characterization in a laboratory setting.

Property Value Source

Molecular Formula C₃Cl₂OS₂ PubChem[1]

Molecular Weight 187.07 g/mol Sigma-Aldrich[2]

Appearance Solid
Human Metabolome

Database[1]

Melting Point 61 °C
Human Metabolome

Database[1]

IUPAC Name 4,5-dichlorodithiol-3-one PubChem[1]

Synonyms

4,5-Dichloro-3H-1,2-dithiol-3-

one, Dichloro-1,2-

dithiacyclopentenone

MedChemExpress[3]

Storage Conditions Inert atmosphere, 2-8°C Sigma-Aldrich[2]

Biological Activity: A Covalent Inhibitor of FabH
A primary area of interest for researchers is the compound's potent antibacterial activity, which

stems from its function as an inhibitor of β-ketoacyl-acyl carrier protein synthase III (FabH).

FabH is a crucial condensing enzyme that catalyzes the first step of the type II fatty acid

synthase (FAS-II) pathway in bacteria, a system distinct from the type I pathway found in

mammals. This selectivity makes FabH an attractive target for novel antibiotic development.[4]

[5]

4,5-Dichloro-1,2-dithiol-3-one has demonstrated potent inhibition against FabH from various

bacterial species, with IC₅₀ values of 2.0 µM for Escherichia coli FabH (ecFabH) and 0.16 µM

for Staphylococcus aureus FabH (saFabH).[4]

Mechanism of Covalent Modification
The inhibitory power of 4,5-dichloro-1,2-dithiol-3-one lies in its ability to act as an irreversible,

covalent inhibitor. The mechanism proceeds via a targeted modification of a key cysteine
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residue (C112 in S. aureus FabH) within the enzyme's active site.[1][6]

The reaction is a Michael-type addition-elimination. The nucleophilic thiol group of the cysteine

residue attacks the electrophilic C5 position of the dithiolone ring. This is followed by the

elimination of the chloride ion, resulting in the formation of a stable covalent thioether bond

between the enzyme and the inhibitor.[1][2][6] The chlorine atom at the 5-position is essential

for this irreversible inhibition; analogues lacking this substituent act as much weaker, reversible

inhibitors.[2][4]

The diagram below illustrates this covalent modification workflow.

Mechanism of Covalent Inhibition

FabH Enzyme
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Caption: Covalent inhibition of FabH by 4,5-dichloro-1,2-dithiol-3-one.

Chemical Reactivity and Synthetic Utility
The same electrophilicity that drives its biological activity makes 4,5-dichloro-1,2-dithiol-3-one
a useful building block in synthetic chemistry. The dithiole ring is susceptible to attack by

various nucleophiles and can participate in cycloaddition reactions. While detailed synthetic

routes to the compound are proprietary, its reactions are well-documented. For instance, the

related compound 4,5-dichloro-1,2-dithiole-3-thione undergoes 1,3-dipolar cycloaddition with

dimethyl acetylenedicarboxylate (DMAD) to form highly reactive intermediates that can be

trapped with nucleophiles like o-substituted amines to synthesize benzimidazole, benzoxazole,
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and benzothiazole derivatives.[7][8] This highlights the potential of the dithiole core as a

scaffold for generating diverse heterocyclic libraries.

Industrial and Research Applications
Beyond its role in fundamental research, 4,5-dichloro-1,2-dithiol-3-one has practical industrial

applications.

Antibacterial Drug Discovery: It serves as a crucial reference compound and a starting point

for fragment-based drug design targeting the bacterial FAS-II pathway.[3][5] Its well-defined

mechanism of action provides a benchmark for evaluating new FabH inhibitors.

Industrial Biocide: It is approved by the FDA for use as a slimicide in the manufacturing of

food-contact paper and paperboard, where it prevents the growth of slime-forming

microorganisms.[1][3]

Experimental Protocol: Analysis of FabH Covalent
Modification
This protocol describes a self-validating system to confirm the covalent modification of FabH

using mass spectrometry, a key experiment to verify the mechanism of action. The causality is

clear: an increase in the protein's mass corresponding to the mass of the inhibitor (minus the

eliminated chlorine) provides direct evidence of a covalent bond.

Materials
Purified FabH enzyme (e.g., from S. aureus)

4,5-dichloro-1,2-dithiol-3-one (stock solution in DMSO)

Ammonium bicarbonate buffer (100 mM, pH 8.0)

Dithiothreitol (DTT)

Iodoacetamide (IAM)

Trypsin (sequencing grade)
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LC-MS grade water and acetonitrile

Formic acid

Step-by-Step Methodology
Incubation:

To a solution of FabH (final concentration 10 µM) in ammonium bicarbonate buffer, add

4,5-dichloro-1,2-dithiol-3-one to a final concentration of 50 µM.

Rationale: A molar excess of the inhibitor ensures complete modification of the available

active sites.

Incubate the mixture at room temperature for 3 hours. A control sample with DMSO

vehicle should be run in parallel.

Intact Protein Analysis:

Desalt a small aliquot of the reaction mixture using a C4 ZipTip.

Analyze via electrospray ionization mass spectrometry (ESI-MS).

Self-Validation: The mass spectrum of the treated sample should show a mass shift

corresponding to the addition of the inhibitor fragment (C₃ClOS₂), confirming covalent

binding on the intact protein.

Proteolytic Digestion for Site Identification:

Denaturation & Reduction: Denature the remaining protein solution. Reduce disulfide

bonds by adding DTT to 10 mM and incubating at 56°C for 30 minutes.

Alkylation: Alkylate free thiols by adding IAM to 25 mM and incubating in the dark at room

temperature for 30 minutes.

Rationale: This step ensures that only the active site cysteine, protected by the covalent

adduct, remains unmodified by IAM.
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Digestion: Add trypsin at a 1:50 (trypsin:protein) mass ratio and incubate overnight at

37°C.

LC-MS/MS Analysis:

Acidify the digest with formic acid.

Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-

MS/MS).

Search the MS/MS data against the FabH protein sequence, specifying a variable

modification on cysteine residues corresponding to the mass of the inhibitor adduct.

Trustworthiness: The identification of a peptide containing Cys112 with the specific mass

modification provides definitive proof of the site of covalent attachment.[1][6]

The workflow for this analytical validation is depicted below.
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Caption: Analytical workflow for validating covalent modification of FabH.

Safety and Handling
4,5-Dichloro-1,2-dithiol-3-one is a hazardous substance and must be handled with

appropriate precautions.
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GHS Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H335

(May cause respiratory irritation), H400 (Very toxic to aquatic life).

Signal Word: Danger

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and

a lab coat. Handle only in a well-ventilated area or a chemical fume hood.

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere

(e.g., argon or nitrogen) between 2-8°C to prevent degradation.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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